molecular formula C16H14N2O5 B326369 Ethyl 4-[(2-nitrobenzoyl)amino]benzoate

Ethyl 4-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B326369
M. Wt: 314.29 g/mol
InChI Key: IJMKDLBBYDDPIY-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester-amide hybrid compound. The molecule consists of a benzoate ester backbone (ethyl 4-aminobenzoate) functionalized with a 2-nitrobenzoyl group at the para-amino position.

Key structural features:

  • Benzoate ester: Enhances lipophilicity and influences solubility.
  • 2-Nitrobenzoyl group: A strong electron-withdrawing substituent that may affect reactivity and intermolecular interactions.
  • Amide linkage: Provides hydrogen-bonding capability and structural rigidity.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

ethyl 4-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-9-12(10-8-11)17-15(19)13-5-3-4-6-14(13)18(21)22/h3-10H,2H2,1H3,(H,17,19)

InChI Key

IJMKDLBBYDDPIY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

Ethyl 4-[(4-Chloro-3-nitrobenzoyl)amino]benzoate (CAS 309925-76-6)
  • Substituents : 4-Chloro and 3-nitro groups on the benzoyl ring.
  • Molecular weight : 348.74 g/mol (C₁₆H₁₃ClN₂O₅).
  • This compound is used in crystallography and medicinal chemistry studies .
Ethyl 4-[(3-Methyl-4-nitrobenzoyl)amino]benzoate (CAS 329940-96-7)
  • Substituents : 3-Methyl and 4-nitro groups.
  • This derivative is explored for antitumor applications .
Ethyl 4-[(4-Pyridazin-3-ylphenethyl)amino]benzoate (I-6230)
  • Substituents : Pyridazine ring linked via phenethylamine.
  • Key differences : Replacement of the nitrobenzoyl group with a pyridazine-containing moiety enhances π-π stacking interactions and modulates biological activity, particularly in enzyme inhibition .

Functional Group Modifications

Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate
  • Substituents : Thiourea group (S=C-N).
  • Key differences : The thiocarbonyl group increases hydrogen-bond acceptor strength compared to the amide in the target compound. This derivative exhibits antitumor properties and distinct crystal packing behavior .
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
  • Substituents : Long aliphatic chain with a terminal amide.
  • Key differences : The extended hydrophobic chain enhances membrane permeability, making it suitable for surfactant or drug delivery applications. Structural characterization includes HRMS and NMR .

Physicochemical Properties

Property Ethyl 4-[(2-nitrobenzoyl)amino]benzoate* Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate
Molecular weight (g/mol) ~335 (estimated) 348.74 253.29
LogP ~2.8 (predicted) 3.1 1.9
Solubility Low in water; soluble in DMSO Insoluble in water; soluble in organic solvents Moderate in ethanol
Hydrogen-bond donors 2 2 2

*Estimated based on structural analogues.

Characterization methods :

  • NMR : Aromatic protons (δ 7.5–8.5 ppm), ester methyl (δ 1.3–1.5 ppm), and amide NH (δ 10–11 ppm) .
  • FT-IR: C=O stretch (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 335 (M⁺) .

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